Pyrrolidin-3-ol-d5

LC-MS/MS Bioanalysis Isotope Dilution

Pyrrolidin-3-ol-d5 is the definitive stable isotope-labeled internal standard for LC-MS/MS bioanalysis of pyrrolidin-3-ol. Unlike unlabeled analogs, this +5 Da deuterated isotopologue co-elutes identically with the target analyte, completely correcting for extraction recovery variability, ion suppression, and matrix effects. The precise mass shift enables unequivocal MRM detection free of cross-talk interference, ensuring stringent %RE ≤ ±15% across calibration ranges. Essential for clinical/preclinical PK, metabolite tracing, and GMP residual quantification. Stock is limited; secure your batch now for method validation.

Molecular Formula C4H9NO
Molecular Weight 92.15 g/mol
Cat. No. B15598007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-3-ol-d5
Molecular FormulaC4H9NO
Molecular Weight92.15 g/mol
Structural Identifiers
InChIInChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/i1D2,3D2,4D
InChIKeyJHHZLHWJQPUNKB-UZEBBDCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-3-ol-d5: A Stable Isotope-Labeled Internal Standard for LC-MS Quantification


Pyrrolidin-3-ol-d5 is a deuterium-labeled isotopologue of pyrrolidin-3-ol, a common pharmaceutical intermediate and metabolite [1]. With a molecular formula of C₄H₄D₅NO and a molecular weight of 92.15 g/mol, it features five deuterium atoms substituting hydrogen atoms at specific positions [1]. This compound is primarily classified as a stable isotope-labeled (SIL) internal standard used in quantitative LC-MS/MS bioanalysis to correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations [2][3].

Why Unlabeled Pyrrolidin-3-ol or Alternative Internal Standards Cannot Replace Pyrrolidin-3-ol-d5 in Regulated Bioanalysis


Generic substitution with unlabeled pyrrolidin-3-ol fails to correct for analyte loss during sample preparation and ionization, leading to unacceptable quantitative bias in LC-MS/MS assays [1]. While structural analog internal standards (e.g., homologs or isomers) may exhibit differential extraction recoveries and matrix effects, deuterated isotopologues like Pyrrolidin-3-ol-d5 co-elute nearly identically with the analyte, providing superior correction for ion suppression/enhancement [1][2]. However, deuterium labeling can introduce a minor retention time shift (typically ΔtR < 0.1 min) due to the deuterium isotope effect, which must be considered during method development [2]. The specific mass shift of +5 Da relative to the unlabeled compound enables unambiguous MS/MS detection without cross-talk interference, a critical advantage over 13C-labeled analogs which may be cost-prohibitive or unavailable [3].

Quantitative Differentiation Evidence for Pyrrolidin-3-ol-d5 Against Closest Analogs


Mass Spectrometric Differentiation: A +5 Da Shift for Unambiguous Quantification

Pyrrolidin-3-ol-d5 provides a +5 Da mass shift relative to the unlabeled analyte (pyrrolidin-3-ol, MW 87.12), enabling distinct MS/MS transitions without isotopic overlap. This contrasts with 13C-labeled internal standards, which typically require multiple carbon replacements to achieve comparable mass separation, increasing synthetic cost and complexity [1]. The exact mass difference is 5.03 Da, calculated from the substitution of five hydrogen atoms (1.008 Da each) with deuterium (2.014 Da each) .

LC-MS/MS Bioanalysis Isotope Dilution

Chromatographic Co-Elution and Retention Time Precision

Deuterated internal standards like Pyrrolidin-3-ol-d5 exhibit nearly identical chromatographic retention times to their unlabeled counterparts, a critical requirement for correcting matrix effects that vary across an LC gradient. While deuterium labeling can cause a slight decrease in retention time (ΔtR typically -0.02 to -0.05 min under reversed-phase conditions) due to the shorter C-D bond length and reduced lipophilicity [1], this shift is negligible compared to the >0.2 min differences often observed with structural analog internal standards [2]. This ensures that both compounds experience the same solvent composition and co-eluting matrix components during ionization, maximizing the accuracy of the analyte-to-IS response ratio [1].

LC-MS/MS Chromatography Matrix Effects

Purity and Isotopic Enrichment Specifications for Reliable Quantification

Vendor specifications for Pyrrolidin-3-ol-d5 include a chemical purity of ≥98% and deuterium isotopic enrichment typically ≥99 atom % D (though exact enrichment values are batch-specific and provided in Certificates of Analysis) . This high purity and enrichment are essential for minimizing bias in isotope dilution mass spectrometry (IDMS). In contrast, lower purity batches of unlabeled pyrrolidin-3-ol (e.g., 95-97% technical grade) contain impurities that can suppress ionization or generate interfering MS peaks .

Quality Control Isotope Dilution Regulated Bioanalysis

Metabolic Stability and Kinetic Isotope Effect (KIE) Differentiation

The incorporation of deuterium into pyrrolidin-3-ol-d5 introduces a kinetic isotope effect (KIE) that can significantly alter metabolic rates, particularly for oxidative transformations catalyzed by cytochrome P450 enzymes [1]. While specific KIE values for pyrrolidin-3-ol-d5 are not publicly available, class-level data indicate that deuterium substitution at metabolically labile C-H bonds can reduce biotransformation rates by 2- to 10-fold (kH/kD) [1]. This property is exploited in the development of deuterated drug candidates (e.g., deutetrabenazine) to improve pharmacokinetic profiles, but for use as an internal standard, the KIE is a critical consideration to ensure that the IS does not undergo differential metabolism during sample incubation [2].

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

Optimal Use Cases for Pyrrolidin-3-ol-d5 in Quantitative Bioanalysis and Drug Development


Regulated Bioanalysis of Pyrrolidin-3-ol in Plasma for Pharmacokinetic Studies

Pyrrolidin-3-ol-d5 is the ideal internal standard for LC-MS/MS quantification of pyrrolidin-3-ol in plasma samples collected during clinical or preclinical pharmacokinetic studies. Its near-identical extraction recovery and ionization efficiency correct for analyte losses during protein precipitation or solid-phase extraction, ensuring accurate and precise concentration data (e.g., achieving %RE within ±15% across the calibration range) [1]. The +5 Da mass shift provides unequivocal detection without interference from the analyte's natural isotopic peaks [2].

Metabolite Identification and Quantification in Drug Metabolism Studies

When investigating the metabolism of drug candidates containing the pyrrolidin-3-ol moiety (or its precursors), Pyrrolidin-3-ol-d5 serves as a reliable quantitative tracer. It can be spiked into hepatocyte or microsomal incubations to monitor the formation of this specific metabolite. The deuterium label allows for the differentiation between endogenously produced metabolite and the exogenously added internal standard, enabling accurate rate calculations and pathway elucidation without the need for radioactive labeling [1][2].

Process Analytical Technology (PAT) for Monitoring Impurity Levels During Synthesis

In the GMP manufacturing of pharmaceuticals where pyrrolidin-3-ol is a key intermediate or impurity, Pyrrolidin-3-ol-d5 can be used as an internal standard for quantitative NMR (qNMR) or LC-MS methods to monitor residual levels of pyrrolidin-3-ol in final drug substances. The high purity and isotopic enrichment of the deuterated standard ensure accurate quantification down to low ppm levels, supporting regulatory filings and process validation [1].

Method Development and Validation for Deuterated Drug Candidates

For research programs exploring deuterium substitution as a strategy to improve drug half-life or reduce toxicity (deuterated drug development), Pyrrolidin-3-ol-d5 is a valuable tool. It can be used to benchmark analytical methods, assess the potential for hydrogen-deuterium exchange during sample preparation, and quantify the deuterium incorporation levels in synthesized drug substance batches via MS, leveraging its well-defined isotopic purity [1][2].

Technical Documentation Hub

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